molecular formula C10H22ClNO B2440957 1-Neopentylpiperidin-4-ol hydrochloride CAS No. 2034282-29-4

1-Neopentylpiperidin-4-ol hydrochloride

Cat. No. B2440957
CAS RN: 2034282-29-4
M. Wt: 207.74
InChI Key: AKGVMJKHVIOBOQ-UHFFFAOYSA-N
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Description

1-Neopentylpiperidin-4-ol hydrochloride is a chemical compound with the molecular formula C10H22ClNO . It is a compound of interest in the field of chemistry and pharmaceuticals .


Synthesis Analysis

Piperidone analogs, which include this compound, have been synthesized and bio-assayed for their varied activity . The structure-activity relationship of the piperidones has been established . Piperidine derivatives are synthesized using various catalysts and possess antimicrobial, antitubercular, antioxidant, antitumor, cytotoxic, analgesic, anticancer, anti-HIV, antiviral properties .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be found in databases like PubChem . These properties include its molecular structure, molecular weight, and other relevant information.

Scientific Research Applications

Maillard Reaction under Physiological Conditions

1-Neopentylpiperidin-4-ol hydrochloride derivatives have been detected in studies investigating the Maillard reaction under physiological conditions. Compounds such as 5-Hydroxyl-1-neopentylpyrrole-2-carbaldehyde and 2-(2-hydroxyacetyl)-1-neopentylpyrrole were identified, highlighting the role of neopentylamine derivatives in the formation of advanced glycation end-products (AGEs) during this non-enzymatic reaction. These findings suggest the potential of this compound in the study of AGEs and their implications in various diseases and aging processes (Njoroge, Sayre, & Monnier, 1987).

Polymer Chemistry and Drug Delivery Systems

Research on poly(β-aminoesters) involved the synthesis of polymers through the addition of secondary amines like this compound to diacrylate esters. These polymers exhibited hydrolytic degradation into biocompatible components and demonstrated non-cytotoxicity, suggesting their utility in developing biodegradable drug delivery systems (Lynn & Langer, 2000).

Synthesis and Structural Characterization

The ultrasound-promoted synthesis of novel bipodal and tripodalpiperidin-4-ones, including derivatives of 1-Neopentylpiperidin-4-ol, has been explored. This method provides a more efficient synthesis route, showcasing the compound's potential in creating structurally complex molecules for various applications in organic synthesis and medicinal chemistry (Rajesh, Reddy, & Vijayakumar, 2012).

Radiolabeling for Diagnostic Purposes

In the context of diagnostic imaging, this compound derivatives have been assessed for radiolabeling exendin-4, a glucagon-like peptide-1 receptor agonist. These studies contribute to the development of imaging agents for diagnosing insulinomas and other endocrine-related conditions, demonstrating the versatility of this compound in biomedical research (Kaeppeli, Schibli, Mindt, & Béhé, 2019).

Future Directions

Piperidine, a related compound, is a significant synthetic fragment for designing drugs and plays a crucial role in the pharmaceutical industry . Its derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . This suggests that 1-Neopentylpiperidin-4-ol hydrochloride and similar compounds may have potential future applications in drug design and synthesis .

properties

IUPAC Name

1-(2,2-dimethylpropyl)piperidin-4-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO.ClH/c1-10(2,3)8-11-6-4-9(12)5-7-11;/h9,12H,4-8H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKGVMJKHVIOBOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CN1CCC(CC1)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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